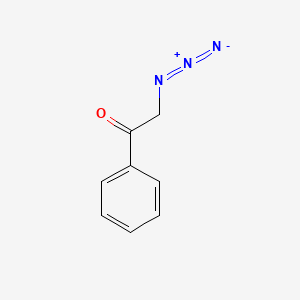

2-Azido-1-feniletanona

Descripción general

Descripción

2-Azido-1-phenylethanone (2-AP) is an organic compound that has a wide range of applications in the scientific research field. It is a versatile compound that can be used for a variety of purposes, including the synthesis of other compounds and as a tool for biochemical and physiological studies.

Aplicaciones Científicas De Investigación

Síntesis Química

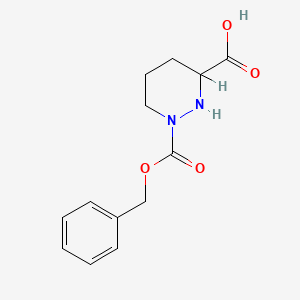

“2-Azido-1-feniletanona” es un compuesto químico con la fórmula molecular C8H7N3O . Se utiliza en diversas reacciones químicas y síntesis. Por ejemplo, puede utilizarse en la síntesis de α-azido cetonas .

Investigación de Química Orgánica

En el campo de la química orgánica, “this compound” juega un papel significativo. Se utiliza en el estudio de reactivos de yodo organohipervalente, que es un campo fértil y atractivo en la síntesis orgánica .

Reactivos de Yodo Hipervalente

“this compound” se utiliza en el estudio de reactivos de yodo hipervalente. Estos reactivos, como el diacetato de yodobenceno (IBD) y el [hidroxi(tosiloxi)yodo]benceno (HTIB), son más versátiles que otros reactivos como el yodobenceno (IOB) .

Síntesis en una Sola Etapa

“this compound” puede utilizarse en síntesis en una sola etapa de cetonas α-funcionalizadas . Esta es una aplicación significativa en el campo de la química sintética.

Cálculos de Química Cuántica

“this compound” también se utiliza en cálculos de química cuántica. Se utiliza en el estudio de la geometría molecular, el análisis NBO, la hiperpolarizabilidad y las energías HOMO-LUMO .

Disponibilidad Comercial

“this compound” está disponible comercialmente y puede adquirirse de varios proveedores químicos para su uso en investigación científica .

Direcciones Futuras

The synthetic ease of generating 2′-azido RNA will pave the way for biotechnological applications, in particular for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides . The development of more innovative methodologies is essential to give rapid access to made-to-order biocatalysts with desired functions .

Mecanismo De Acción

Target of Action

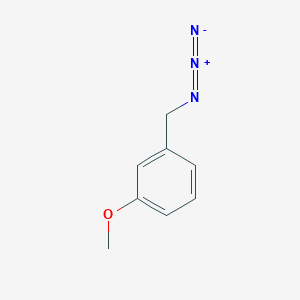

2-Azido-1-phenylethanone is a chemical compound with the molecular formula C8H7N3O It’s known that azides are versatile bioorthogonal reporter moieties commonly used for site-specific labeling and functionalization of rna to probe its biology .

Mode of Action

Azides, in general, are known to participate in click chemistry reactions, such as the cu (i)-catalyzed azide–alkyne cycloaddition (cuaac), which forms a novel molecule containing a triazole ring . This reaction is highly efficient and has gained interest across a range of disciplines, including material science and medicinal chemistry .

Biochemical Pathways

It’s known that azides are used in the synthesis of rna with internal 2′-azido modifications . This modification is well tolerated in the guide strand of siRNAs even when it is directly located at the cleavage site .

Result of Action

The synthetic ease of generating 2′-azido rna will pave the way for biotechnological applications, in particular for sirna technologies and for referencing the growing number of rna metabolic labeling approaches that rely on 2′-azido nucleosides .

Análisis Bioquímico

Biochemical Properties

2-Azido-1-phenylethanone plays a significant role in biochemical reactions, particularly in the field of click chemistry. It is known to participate in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which are widely used for bioconjugation and labeling of biomolecules . This compound interacts with cyclooctynes to form stable triazole products, which are useful in various biochemical applications. The nature of these interactions is highly specific and efficient, making 2-Azido-1-phenylethanone a valuable tool in biochemical research.

Cellular Effects

2-Azido-1-phenylethanone has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s ability to form stable triazole products through SPAAC reactions allows it to be used in labeling and tracking specific proteins within cells . This can provide insights into protein localization, interactions, and functions, thereby influencing cellular function and behavior.

Molecular Mechanism

At the molecular level, 2-Azido-1-phenylethanone exerts its effects through its azide functional group. This group can undergo cycloaddition reactions with alkynes, leading to the formation of triazole rings . These reactions are highly specific and do not require catalysts, making them suitable for use in biological systems. The binding interactions with biomolecules, such as proteins and nucleic acids, can result in enzyme inhibition or activation, as well as changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Azido-1-phenylethanone can change over time. The compound is relatively stable under standard conditions, but its reactivity can be influenced by factors such as temperature and pH . Over time, degradation products may form, which could affect its long-term efficacy in biochemical applications. Studies have shown that the compound maintains its stability and reactivity for extended periods, making it suitable for long-term experiments.

Dosage Effects in Animal Models

The effects of 2-Azido-1-phenylethanone can vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can be used for labeling and tracking studies without significant adverse effects . At higher doses, there may be toxic or adverse effects, including potential impacts on cellular function and metabolism. It is important to carefully control the dosage to avoid any harmful effects while maximizing the compound’s efficacy.

Metabolic Pathways

2-Azido-1-phenylethanone is involved in various metabolic pathways, particularly those related to its azide functional group. The compound can undergo reduction reactions to form amines, which can then participate in further biochemical reactions . Enzymes such as cytochrome P450 may be involved in the metabolism of this compound, affecting its overall metabolic flux and the levels of metabolites produced.

Transport and Distribution

Within cells and tissues, 2-Azido-1-phenylethanone is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments. The compound’s hydrophilic nature allows it to be readily taken up by cells and distributed throughout the cytoplasm and other organelles.

Subcellular Localization

The subcellular localization of 2-Azido-1-phenylethanone is influenced by its chemical properties and interactions with cellular components . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its activity and function, allowing it to be used in targeted biochemical applications.

Propiedades

IUPAC Name |

2-azido-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-11-10-6-8(12)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDIOBBSDOAUDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450771 | |

| Record name | 2-azido-1-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1816-88-2 | |

| Record name | 2-azido-1-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-azido-1-phenylethanone a versatile building block in organic synthesis?

A1: 2-Azido-1-phenylethanone possesses two key functional groups that allow for diverse synthetic transformations: the azide group and the ketone moiety.

Q2: Can you elaborate on the use of 2-azido-1-phenylethanone in the synthesis of β-hydroxy-1,2,3-triazoles?

A2: The synthesis of enantioenriched β-hydroxy-1,2,3-triazoles showcases the combined utility of both functional groups in 2-azido-1-phenylethanone.

- Stereoselective Reduction: Marine-derived fungi, specifically A. sydowii CBMAI 935 and M. racemosus CBMAI 847, were employed to reduce 2-azido-1-phenylethanone and its derivatives to the corresponding chiral alcohols with high enantiomeric excess []. The choice of fungal strain influenced the stereochemical outcome, providing access to both enantiomers.

- Click Chemistry: The resulting enantioenriched 2-azido-1-phenylethanols were then reacted with phenylacetylene using a CuSO4/sodium ascorbate system, which generates the active Cu(I) catalyst for the CuAAC reaction. This led to the regioselective formation of the desired 1,4-disubstituted 1,2,3-triazole compounds containing a β-hydroxy group [].

Q3: Are there any alternative methods for generating the necessary alkyne for the CuAAC reaction with 2-azido-1-phenylethanone?

A3: Yes, research has demonstrated the use of citrus fruit peels and juices as a sustainable and readily available source for in situ generation of the Cu(I) catalyst needed for both decarboxylation and CuAAC reactions []. In this specific example, 3-phenyl-2-propynoic acid undergoes Cu(I)-catalyzed decarboxylation to yield phenylacetylene. This alkyne then participates in the CuAAC reaction with 2-azido-1-phenylethanone, ultimately yielding 1-phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone regioselectively [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.